molecular formula C7H10N2O3S B14761421 2,6-Diamino-4-methylbenzenesulfonic acid CAS No. 128-55-2

2,6-Diamino-4-methylbenzenesulfonic acid

Katalognummer: B14761421
CAS-Nummer: 128-55-2
Molekulargewicht: 202.23 g/mol
InChI-Schlüssel: MNAWGAORJBFMTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Diamino-4-methylbenzenesulfonic acid is an organic compound with the chemical formula C7H10N2O3S. It is a white crystalline powder known for its strong hydrophilic properties. This compound is soluble in water and some organic solvents. It contains two amino functional groups and one sulfonic acid group, making it a versatile intermediate in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,6-Diamino-4-methylbenzenesulfonic acid can be synthesized through a series of reactions involving the reduction, nitration, and sulfonation of nitrotoluene. The process typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion rates and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Diamino-4-methylbenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted aromatic compounds .

Wissenschaftliche Forschungsanwendungen

2,6-Diamino-4-methylbenzenesulfonic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,6-Diamino-4-methylbenzenesulfonic acid involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The sulfonic acid group can participate in ionic interactions, affecting the solubility and reactivity of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,6-Diamino-4-methylbenzenesulfonic acid is unique due to its combination of amino and sulfonic acid groups, which provide a balance of hydrophilicity and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and industrial applications .

Eigenschaften

CAS-Nummer

128-55-2

Molekularformel

C7H10N2O3S

Molekulargewicht

202.23 g/mol

IUPAC-Name

2,6-diamino-4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H10N2O3S/c1-4-2-5(8)7(6(9)3-4)13(10,11)12/h2-3H,8-9H2,1H3,(H,10,11,12)

InChI-Schlüssel

MNAWGAORJBFMTQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)N)S(=O)(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.